molecular formula C10H8ClN3O2 B1306767 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid CAS No. 81022-34-6

2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid

Cat. No. B1306767
CAS RN: 81022-34-6
M. Wt: 237.64 g/mol
InChI Key: NUKGCQCRPBZDMM-UHFFFAOYSA-N
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Description

The compound "2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its unique properties and has been extensively studied for its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction is a cornerstone in the synthesis of 1,2,3-triazoles and can be performed under various conditions. For instance, the one-pot synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a related compound, was achieved using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide, followed by oxidation to yield the title compound . Similarly, substituted 1H-1,2,3-triazole-4-carboxylic acids were synthesized through a three-component reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and nucleophiles .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit different substitution patterns that affect the compound's properties. For example, the crystal structures of various triazole derivatives have been reported, showing different dihedral angles between the triazole ring and attached aryl rings, which can influence the compound's reactivity and interactions . The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state structure and properties of these compounds .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, 4-carboxy-5-methyl-2-aryl-2H-1,2,3-triazoles can undergo fragmentation upon electron impact, which is a useful property for mass spectral analysis . Additionally, the oxidation of pyrazolines to pyrazoles has been achieved using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent, demonstrating the versatility of triazole derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers has been studied, with some compounds showing dual emission in chloroform solvent . The optical properties, such as linear and nonlinear optical susceptibilities and hyperpolarizability, have also been investigated for triazole derivatives, indicating potential applications in optical materials .

Scientific Research Applications

1. Synthesis Methods and Intermediate Applications

  • Research indicates that triazole derivatives like 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid are important intermediates in synthesizing various drugs. Liu et al. (2015) describe a method for synthesizing a related triazole compound, showcasing its role as a precursor in drug development Liu, Pei, Xue, Li, & Wu, 2015.

2. Chemical Transformations and Reactions

  • Albert and Taguchi (1973) explored the chemical transformations of similar triazole compounds, emphasizing the versatility of these molecules in various chemical reactions Albert & Taguchi, 1973.

3. Structural and Molecular Studies

  • Castiñeiras, García-Santos, & Saa (2018) investigated the molecular and supramolecular structures of triazole compounds, providing insights into their potential applications in materials science and molecular engineering Castiñeiras, García-Santos, & Saa, 2018.

4. Thermal Behavior and Stability Analysis

  • Sikorska-Iwan and Modzelewska-Banachiewicz (2005) studied the thermal behavior of triazole derivatives, which is crucial for understanding their stability and decomposition processes in various conditions Sikorska-Iwan & Modzelewska-Banachiewicz, 2005.

5. Applications in Synthesis of Complex Compounds

  • Ghattas et al. (2001) described the synthesis of triazole-fused ring systems, demonstrating the role of triazole derivatives in creating complex molecular structures Ghattas, Moustafa, Allah, & Amer, 2001.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid are likely to be various enzymes and receptors in the biological system . Triazole compounds, such as this one, are known for their ability to bind readily with these biological targets, leading to a range of biological activities .

Mode of Action

The interaction of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid with its targets involves the formation of non-covalent interactions, such as Van der Waals forces and hydrogen bonds . These interactions can lead to changes in the function of the target enzymes and receptors .

Biochemical Pathways

The biochemical pathways affected by 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid are likely to be diverse, given the compound’s broad range of biological activities . The compound’s interaction with its targets can influence various downstream effects, potentially affecting a variety of cellular processes .

Pharmacokinetics

The pharmacokinetics of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s phenyl and pyrrolidine groups confer liposolubility to the structure, which facilitates its passage across the cell membrane .

Result of Action

The molecular and cellular effects of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid ’s action are likely to be diverse, reflecting its broad range of biological activities . These effects can include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Action Environment

The action, efficacy, and stability of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s liposolubility can facilitate its passage across the cell membrane, which can be influenced by the lipid composition of the membrane . Additionally, the compound’s solubility in water and other medicinal solvents can affect its bioaccessibility .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKGCQCRPBZDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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